molecular formula C12H13N3O2 B3051704 5,6-Dihydro-8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline CAS No. 35515-48-1

5,6-Dihydro-8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline

Cat. No.: B3051704
CAS No.: 35515-48-1
M. Wt: 231.25 g/mol
InChI Key: OMHHCEOQISUAHU-UHFFFAOYSA-N
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Description

5,6-Dihydro-8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline is a heterocyclic compound that belongs to the class of triazoloisoquinolines This compound is characterized by the fusion of a triazole ring with an isoquinoline ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8,9-dimethoxy-1,2,3,4-tetrahydroisoquinoline with hydrazine hydrate and formic acid, followed by cyclization to form the triazoloisoquinoline core. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Substituted triazoloisoquinolines.

Scientific Research Applications

5,6-Dihydro-8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also induce oxidative stress and DNA damage in cancer cells, leading to apoptosis . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydro-8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline is unique due to its specific fusion of triazole and isoquinoline rings, which imparts distinct chemical reactivity and biological activity. The presence of methoxy groups further enhances its potential for various applications in research and industry.

Properties

IUPAC Name

8,9-dimethoxy-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-16-10-5-8-3-4-15-7-13-14-12(15)9(8)6-11(10)17-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHHCEOQISUAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN3C2=NN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956912
Record name 8,9-Dimethoxy-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35515-48-1
Record name 1,2,4-Triazolo(3,4-a)isoquinoline, 5,6-dihydro-8,9-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035515481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8,9-Dimethoxy-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydro-8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline
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Reactant of Route 5
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Reactant of Route 6
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